2-Azido-1-chloro-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHCXODRQMRMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 2 Azido 1 Chloro 3 Methylbenzene Reactivity
Reactivity of the Azido Group
The azido group is a cornerstone of modern organic synthesis, valued for its stability under many conditions while possessing latent reactivity that can be unleashed thermally, photochemically, or through catalysis wikipedia.org. In the context of the 2-Azido-1-chloro-3-methylbenzene scaffold, the azido group's reactivity is influenced by the electronic effects of the chloro and methyl substituents on the benzene (B151609) ring. Aryl azides, in general, are less nucleophilic than alkyl azides due to the delocalization of electrons into the aromatic π-system nih.gov. The two principal reaction manifolds for this compound are 1,3-dipolar cycloadditions and denitrogenation pathways leading to nitrene intermediates.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings wikipedia.org. In this reaction, the azide (B81097) functional group of this compound acts as a 1,3-dipole, reacting with a π-system known as a dipolarophile, typically an alkyne or alkene, in a concerted process wikipedia.orgslideshare.net. When the dipolarophile is an alkyne, the product is a stable, aromatic 1,2,3-triazole ring.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click reaction," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. This reaction joins an azide, such as this compound, with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer nih.govyoutube.com. The catalysis by copper(I) dramatically accelerates the reaction rate, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, and allows it to proceed under mild, often aqueous, conditions nih.govorganic-chemistry.org.
The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. The azide then coordinates to the copper center, bringing the two reactants into proximity. This is followed by a cyclization step to form a six-membered copper-containing intermediate, which then rearranges and, after protonolysis, releases the 1,4-triazole product, regenerating the copper catalyst nih.gov.
Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
|---|---|
| Catalyst | Typically a Copper(I) source, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) nih.gov. |
| Reactants | An organic azide (e.g., this compound) and a terminal alkyne. |
| Product | Exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer nih.gov. |
| Regioselectivity | High; the reaction yields a single regioisomer, simplifying product purification. |
| Reaction Conditions | Mild; often performed at room temperature in a variety of solvents, including water organic-chemistry.org. |
| Mechanism | A stepwise process involving copper acetylide intermediates, not a concerted pericyclic reaction nih.gov. |
To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative magtech.com.cn. This reaction utilizes a cycloalkyne, where ring strain significantly lowers the activation energy of the cycloaddition. The driving force is the release of this strain as the alkyne rehybridizes from sp to sp² in the resulting triazole ring magtech.com.cn.
Various strained cycloalkynes have been developed to tune the reaction kinetics. The reactivity is a balance between the stability of the cycloalkyne and the magnitude of its ring strain. Highly reactive cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO) derivatives, react rapidly with azides like this compound at ambient temperatures without any catalyst magtech.com.cnresearchgate.net.
Table 2: Comparison of Common Cycloalkynes Used in SPAAC
| Cycloalkyne | Abbreviation | Key Features |
|---|---|---|
| Cyclooctyne | OCT | The parent and least strained cyclooctyne. |
| Bicyclo[6.1.0]non-4-yne | BCN | Offers a good balance of stability and reactivity nih.gov. |
| Dibenzocyclooctynol | DIBO | Fused benzene rings increase strain and reactivity nih.gov. |
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms enhance reactivity magtech.com.cn. |
| Azadibenzocyclooctyne | ADIBO / DBCO | One of the most reactive and widely used cyclooctynes for SPAAC researchgate.net. |
The formation of the 1,2,3-triazole ring from an azide and an alkyne can proceed through fundamentally different mechanisms depending on the reaction conditions.
Thermal (Huisgen) Cycloaddition : The uncatalyzed reaction, typically requiring elevated temperatures, is a concerted [3+2] cycloaddition. It proceeds through a single, highly ordered transition state where both new carbon-nitrogen bonds are formed simultaneously slideshare.netkuleuven.be. This pericyclic mechanism often results in a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers because the energy barriers for the two corresponding transition states are often similar nih.gov.
Copper-Catalyzed Cycloaddition (CuAAC) : In contrast, the copper-catalyzed reaction is a stepwise process. Quantum mechanical studies suggest that the mechanism does not involve a concerted cycloaddition. Instead, a copper acetylide first forms, which then complexes with the azide. The subsequent steps involve the formation and rearrangement of a six-membered metallacycle intermediate, which ultimately leads exclusively to the 1,4-disubstituted triazole after protonolysis nih.govnih.gov. This stepwise, catalyzed pathway completely alters the regiochemical outcome compared to the thermal reaction.
Table 3: Mechanistic Comparison of Triazole Formation Pathways
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |
|---|---|---|
| Mechanism Type | Concerted pericyclic reaction kuleuven.be. | Stepwise, organometallic pathway nih.gov. |
| Key Intermediate | None (proceeds via a single transition state). | Copper(I) acetylide . |
| Regioselectivity | Low; often yields a mixture of 1,4- and 1,5-isomers nih.gov. | High; exclusively yields the 1,4-isomer nih.gov. |
| Activation Energy | High. | Significantly lowered by the catalyst organic-chemistry.org. |
| Reaction Conditions | Elevated temperatures often required. | Mild; typically room temperature organic-chemistry.org. |
Denitrogenation Pathways
A second major reaction pathway for aryl azides, including this compound, is denitrogenation—the elimination of a molecule of dinitrogen (N₂). This process is typically induced by heat (thermolysis) or ultraviolet light (photolysis) and generates a highly reactive aryl nitrene intermediate acs.orgresearchgate.net.
Upon absorbing sufficient thermal or photonic energy, the azide functional group of this compound will fragment, releasing the very stable N₂ molecule and forming 2-chloro-3-methylphenylnitrene acs.orgrsc.org. Aryl nitrenes are electron-deficient species that are typically generated as singlets, which can then undergo intersystem crossing (ISC) to a more stable triplet ground state acs.orgresearchgate.net.
The reactivity of the generated nitrene is dependent on its spin state:
Singlet Nitrene : This species is highly electrophilic and can undergo a variety of reactions, including insertion into C-H or N-H bonds, or rearrangement to form expanded ring systems like azepines acs.orgresearchgate.net.
Triplet Nitrene : This species behaves as a diradical and typically undergoes radical-type reactions, such as hydrogen atom abstraction or dimerization to form azo compounds acs.orgnih.gov.
The specific conditions (e.g., temperature, wavelength of light, solvent) can influence the distribution and subsequent reactions of these nitrene intermediates acs.orgnih.gov.
Table 4: General Conditions for Nitrene Generation from Aryl Azides
| Method | Energy Source | Description | Typical Products/Reactions |
|---|---|---|---|
| Thermolysis | Heat | The azide is heated in an inert solvent until N₂ evolution occurs. Activation temperatures can be tuned by aryl substituents nih.gov. | C-H insertion, dimerization (azo compounds), rearrangement rsc.org. |
| Photolysis | UV Light | Irradiation with light of a suitable wavelength (e.g., UV) cleaves the C-N₃ bond, often performed at low temperatures in inert matrices acs.orgresearchgate.net. | C-H insertion, hydrogen abstraction, reaction with nucleophiles researchgate.net. |
Mechanisms of Nitrene Reactivity (e.g., Insertion, Cycloaddition)
Upon thermal or photochemical decomposition, this compound is expected to lose a molecule of dinitrogen to generate the highly reactive intermediate, 2-chloro-3-methylphenylnitrene. This nitrene can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), and its reactivity is dictated by its spin state.
Insertion Reactions: A hallmark reaction of nitrenes is their ability to insert into C-H bonds, forming a new C-N bond in a process known as C-H amination. wikipedia.org This provides a direct method for C-N bond formation. wikipedia.org The mechanism depends on the nitrene's spin state. wikipedia.org
Singlet Nitrene Insertion: Singlet nitrenes are thought to react via a concerted, asynchronous transition state. wikipedia.org This mechanism involves the nitrene inserting directly into a C-H bond, and it typically proceeds with the retention of stereochemistry at the carbon center.
Triplet Nitrene Insertion: Triplet nitrenes react through a stepwise radical mechanism. wikipedia.org This process begins with the abstraction of a hydrogen atom from the C-H bond to form an aminyl radical and a carbon radical. These two radicals then recombine to form the final C-N bond. wikipedia.org
In the case of 2-chloro-3-methylphenylnitrene, intramolecular C-H insertion could potentially occur at the adjacent methyl group, leading to the formation of a five-membered heterocyclic ring. Intermolecular C-H insertion reactions with solvent or other substrate molecules are also possible.
Cycloaddition Reactions: Aryl nitrenes can also undergo cycloaddition reactions, particularly with unsaturated systems like alkenes and alkynes. The reaction with an alkene can lead to the formation of an aziridine (a three-membered ring containing a nitrogen atom). Similar to insertion reactions, the mechanism is spin-state dependent. Singlet nitrenes typically add to alkenes in a single, stereospecific step, while triplet nitrenes add in a stepwise manner, which can lead to a mixture of stereoisomers. Aryl azides themselves can participate in [3+2] cycloaddition reactions with strained alkynes without the need for nitrene formation, a reaction widely used in bioorthogonal chemistry. nih.gov
Reduction of the Azido Group to Amines
The conversion of the azido group in this compound to a primary amine, yielding 2-chloro-3-methylaniline, is a fundamental transformation. aobchem.com This reduction can be accomplished through several methods.
One of the most common and mildest methods is the Staudinger reduction , which involves treating the azide with a phosphine, typically triphenylphosphine. organic-chemistry.org The reaction proceeds via an iminophosphorane intermediate which is then hydrolyzed to the amine and the corresponding phosphine oxide. organic-chemistry.orgwikipedia.org This reaction is discussed in more detail in section 3.1.5.1.
Other established methods for reducing aryl azides include:
Catalytic Hydrogenation: This involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of catalysts can also effect the reduction, although these are often more reactive and less chemoselective.
Radical Processes Involving the Azido Group
The azide group of this compound can participate in various radical-mediated processes. These reactions often involve the initial formation of a nitrogen-centered radical, which can then undergo further transformations.
Organic azides are effective traps for carbon- and heteroatom-centered radicals, leading to the formation of various nitrogen-centered radical intermediates that can be used to synthesize nitrogen-containing compounds.
Triazenyl Radicals: A carbon-centered radical can add to the terminal nitrogen atom of this compound to form a triazenyl radical. This intermediate is generally unstable and can fragment, but its transient formation is a key step in certain radical-mediated C-N bond formations.
Aminyl Radicals: The most common pathway involving aryl azides leads to the formation of aminyl radicals. This can occur through the fragmentation of a triazenyl radical intermediate with the loss of N₂. Alternatively, direct homolytic cleavage of the N-N₂ bond, often promoted by radical initiators or photolysis, can generate the corresponding 2-chloro-3-methylphenylaminyl radical. These highly reactive species can then participate in hydrogen atom abstraction or cyclization reactions.
Iminyl Radicals: Iminyl radicals can be generated from azides under specific conditions, often involving subsequent rearrangement or fragmentation steps following the initial formation of an aminyl radical. For instance, a vinyl azide can be converted to an iminyl radical upon reaction with a radical initiator.
| Radical Type | General Formation Mechanism | Intermediate Species | Key Characteristics |
|---|---|---|---|
| Triazenyl | Addition of a carbon radical (R•) to the terminal nitrogen of the azide (Ar-N₃). | Ar-N(•)-N=N-R | Often transient; precursor to aminyl radicals. |
| Aminyl | Fragmentation of a triazenyl radical with loss of N₂; Homolytic cleavage of the N-N₂ bond. | Ar-N(•)H | Highly reactive; participates in H-abstraction and cyclizations. |
| Iminyl | Generated from specific azide precursors (e.g., vinyl azides) or via rearrangement of other nitrogen radicals. | R₂C=N• | Involved in cyclization and fragmentation reactions. |
Single-electron transfer (SET) is another important pathway for activating the azide group in this compound. The process typically involves the reduction of the azide by a chemical reductant or via photocatalysis.
The initial step is the transfer of an electron to the azide, forming a short-lived azide radical anion. This radical anion is highly unstable and rapidly fragments by ejecting a molecule of dinitrogen (N₂). This fragmentation results in the formation of an aminyl radical anion, which can then be protonated to yield the corresponding amine, 2-chloro-3-methylaniline. This reductive pathway is a key mechanism in many photocatalytic systems that use aryl azides for bioconjugation and protein labeling.
Reactions with Phosphines and Related Nucleophiles
Aryl azides like this compound react readily with trivalent phosphorus compounds, such as triphenylphosphine (PPh₃). This reaction, named the Staudinger reaction, is a mild and efficient method for the reduction of azides to amines and is a cornerstone of chemical biology due to its bioorthogonality. nih.gov
The Staudinger reaction proceeds in two distinct stages: the formation of an iminophosphorane (also known as an aza-ylide) and its subsequent hydrolysis. organic-chemistry.orgwikipedia.org
Iminophosphorane Formation: The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.orgysu.am This addition forms a linear phosphazide intermediate. This intermediate is unstable and undergoes an intramolecular cyclization to a four-membered ring, which then rapidly loses a molecule of N₂ to form the stable iminophosphorane. organic-chemistry.orgysu.am For this compound reacting with triphenylphosphine, this would yield N-(2-chloro-3-methylphenyl)-P,P,P-triphenylphosphine imide.
Hydrolysis: The resulting iminophosphorane can be isolated but is typically hydrolyzed in a subsequent step by the addition of water. wikipedia.org The hydrolysis cleaves the P=N bond to yield the primary amine (2-chloro-3-methylaniline) and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion. organic-chemistry.org
Iminophosphoranes are stable intermediates that can be used in other synthetic transformations, most notably the aza-Wittig reaction, where they react with carbonyl compounds to form imines. rsc.org
| Step | Reactants | Intermediate | Products | Description |
|---|---|---|---|---|
| 1 | Ar-N₃ + PPh₃ | Ar-N=N-N=PPh₃ (Phosphazide) | Nucleophilic attack of phosphine on the terminal nitrogen of the azide. ysu.am | |
| 2 | Phosphazide | Ar-N=PPh₃ + N₂ | Loss of dinitrogen to form the iminophosphorane (aza-ylide). organic-chemistry.org | |
| 3 | Ar-N=PPh₃ + H₂O | Ar-NH₂ + O=PPh₃ | Hydrolysis of the iminophosphorane to yield the primary amine and phosphine oxide. wikipedia.org |
Ar = 2-chloro-3-methylphenyl
Intramolecular Cyclization to Heterocyclic Systems (e.g., Indazoles)
The thermal or photochemical decomposition of aryl azides ortho-substituted with a methyl group provides a classic route to the synthesis of indazole ring systems. In the case of this compound, this intramolecular reaction is expected to proceed through a nitrene intermediate. Upon heating or irradiation, the azide moiety expels a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene.
This electron-deficient nitrene can then undergo an intramolecular C-H insertion reaction. The nitrene attacks one of the C-H bonds of the adjacent methyl group. This insertion leads to the formation of a new five-membered ring, resulting in the corresponding indazole derivative. For this compound, this cyclization would yield 4-chloro-3-methyl-2H-indazole. However, the more likely and stable tautomer to be formed is 4-chloro-3-methyl-1H-indazole through a subsequent tautomerization process.
Table 1: Analogous Intramolecular Cyclizations of Substituted Aryl Azides
| Aryl Azide Precursor | Product | Conditions | Yield (%) |
|---|---|---|---|
| 2-Azidotoluene | 1H-Indazole | Thermolysis in decalin | ~70% |
| 1-Azido-2,6-dimethylbenzene | 7-Methyl-1H-indazole | Thermolysis | Moderate |
This table presents data for analogous compounds to illustrate the general transformation.
Curtius Rearrangement and Related Transformations
While aryl azides can lead to cyclization, they are distinct from acyl azides, which are the substrates for the classical Curtius rearrangement. The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with subsequent reaction with a nucleophile to yield amines, carbamates, or ureas stackexchange.comwikipedia.orgwikipedia.orgchemrxiv.org.
For this compound itself, a direct Curtius-type rearrangement of the aryl azide is not the primary expected pathway under typical thermal conditions; cyclization to the indazole is more probable. However, if the molecule were derivatized to an acyl azide (e.g., starting from a related carboxylic acid like 2-amino-3-chloro-4-methylbenzoic acid, converting it to the acyl azide), then the Curtius rearrangement would be a key transformation.
The mechanism of the Curtius rearrangement is understood to be a concerted process where the R-group migrates to the nitrogen atom as the nitrogen molecule is expelled; it does not proceed through a free nitrene intermediate chemrxiv.org. This process occurs with complete retention of the migrating group's stereochemistry. The resulting isocyanate is a versatile intermediate.
Potential Transformations of the Isocyanate Derived from a Hypothetical Acyl Azide Analog:
Reaction with water: Hydrolysis of the isocyanate would lead to a carbamic acid, which would spontaneously decarboxylate to form the corresponding primary amine.
Reaction with alcohols: In the presence of an alcohol (e.g., tert-butanol or benzyl alcohol), the isocyanate would be trapped to form a stable carbamate (e.g., Boc or Cbz protected amine) stackexchange.com.
Reaction with amines: Reaction with a primary or secondary amine would yield a urea derivative stackexchange.com.
Common reagents for initiating the Curtius rearrangement from a carboxylic acid precursor include diphenylphosphoryl azide (DPPA) or the sequential treatment with an acyl chloride forming reagent followed by sodium azide wikipedia.org.
Reactivity of the Chloro Group
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes
The chloro group on this compound is attached to an aromatic ring and is generally unreactive towards nucleophilic attack under standard conditions. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) youtube.commdpi.comlibretexts.org.
In this compound, the azido group is a moderate electron-withdrawing group via induction. However, it is positioned meta to the chloro group, which does not allow for resonance stabilization of the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the chlorine. Furthermore, the presence of the methyl group ortho to the chlorine atom introduces significant steric hindrance, further impeding the approach of a nucleophile.
Therefore, SNAr reactions on this compound are expected to be extremely slow and require harsh conditions, such as high temperatures and very strong nucleophiles. The reactivity would be significantly lower than, for example, 1-chloro-2,4-dinitrobenzene, where two strong electron-withdrawing groups are positioned to stabilize the intermediate.
Table 2: Relative Reactivity of Aryl Chlorides in SNAr with Sodium Methoxide
| Substrate | Relative Rate | Conditions |
|---|---|---|
| 1-Chloro-4-nitrobenzene | 1 | 50 °C |
| 1-Chloro-2,4-dinitrobenzene | 3 x 107 | 50 °C |
| Chlorobenzene | ~10-10 | High Temp. |
| This compound (Predicted) | Very Low | High Temp. |
This table provides representative data to illustrate the electronic and steric effects on SNAr reactivity.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed) in Aryl Halides
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most viable pathway for the transformation of the chloro group in this compound. Despite the chloro group being sterically hindered and part of a relatively electron-neutral ring system, modern catalyst systems with specialized phosphine ligands are capable of activating such challenging substrates.
Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to facilitate the oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. Again, specialized ligands are crucial for achieving good yields with sterically demanding aryl chlorides wikipedia.orglibretexts.org.
Sonogashira Coupling: This coupling reaction with a terminal alkyne forms a C(sp²)-C(sp) bond. While typically more challenging with aryl chlorides than with bromides or iodides, copper-free conditions or the use of advanced catalyst systems can promote this transformation organic-chemistry.org.
The azide functionality is generally compatible with these palladium-catalyzed reactions, although care must be taken with reaction temperature to avoid its premature decomposition.
Table 3: Representative Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Chlorides
| Coupling Type | Aryl Chloride | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | ~95% |
| Buchwald-Hartwig | 2-Chloro-6-methylaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 110 °C | ~90% |
This table shows data for analogous sterically hindered substrates to demonstrate the feasibility of these reactions.
Interplay of Substituent Effects on Aromatic Reactivity
Directing Effects of Azido, Chloro, and Methyl Groups on Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the three substituents. We must consider their individual activating/deactivating and ortho-, para-, or meta-directing properties.
Methyl (-CH₃) Group: The methyl group is an activating group due to its electron-donating inductive and hyperconjugation effects. It is a strong ortho, para-director.
Combined Effect:
In this compound, the positions on the ring are C4, C5, and C6.
Position C4: Para to the chloro group and ortho to the methyl group. Both of these are o,p-directors. This position is strongly favored.
Position C6: Ortho to the chloro group and ortho to the azido group. While the chloro group directs here, the strong deactivating nature of the adjacent azido group and potential steric hindrance make this position less favorable than C4.
Position C5: Meta to all three substituents. This position is the most deactivated and least likely to be attacked by an electrophile.
Therefore, the overwhelming directing influence comes from the activating methyl group and the o,p-directing chloro group, pointing towards position C4 as the primary site for electrophilic attack. The strong deactivating effect of the azido group further disfavors substitution at positions C5 and C6. Any electrophilic substitution reaction, such as nitration or halogenation, would be expected to yield the 4-substituted product as the major isomer.
Electronic and Steric Influences on Reaction Pathways
The reactivity of this compound is intricately governed by the electronic properties and spatial arrangement of its substituents. The azido (-N₃), chloro (-Cl), and methyl (-CH₃) groups on the benzene ring exert distinct electronic and steric effects that collectively influence the propensity and mechanism of its characteristic reactions, such as thermal or photochemical nitrene formation and 1,3-dipolar cycloadditions.
The chloro group at the ortho position is primarily electron-withdrawing through induction (-I effect) due to its high electronegativity, while it is weakly electron-donating through resonance (+R effect). The inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic deficit can influence the stability of reaction intermediates. For instance, in the context of nitrene formation via thermolysis or photolysis, an electron-withdrawing group can modulate the activation energy required for the extrusion of dinitrogen. nih.gov
Conversely, the methyl group at the meta position is electron-donating through hyperconjugation and a weak inductive effect (+I effect). This increases the electron density of the aromatic ring. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group creates a nuanced electronic environment on the phenyl ring that can direct the regioselectivity of certain reactions.
Steric hindrance also plays a crucial role, particularly due to the presence of the chloro substituent ortho to the azido group. While steric bulk can sometimes impede the approach of reactants in bimolecular reactions, it can also lead to accelerated reaction rates in certain cases. For some ortho-substituted aryl azides, steric crowding can inhibit the resonance between the azido group and the aromatic ring, which in turn can enhance the rate of 1,3-dipolar cycloaddition reactions. nih.gov
The thermal decomposition of aryl azides is a key reaction pathway, and its rate is sensitive to the nature of the ortho substituent. While many ortho-substituted phenylazides undergo intramolecular cyclization, those with halogen substituents are known to primarily proceed via nitrene formation. The presence of an ortho-substituent, even a methyl group, has been observed to cause a modest increase in the rate of thermolysis compared to unsubstituted phenyl azide. datapdf.com
To illustrate the impact of substituents on aryl azide reactivity, the following tables present representative kinetic data from studies on analogous substituted systems.
Table 1: Relative Rates of Thermolysis for Selected Ortho-Substituted Phenyl Azides
| Substituent (ortho-) | Relative Rate (k_rel) | Temperature (°C) |
| -H | 1.00 | 120 |
| -CH₃ | 1.27 | Not Specified |
| -NO₂ | 5400 | 120 |
| -C₆H₅ | 2.5 | Not Specified |
This table presents generalized data to illustrate substituent effects and is based on findings from related compounds. The specific rates for this compound may vary.
The electronic nature of substituents also significantly affects the kinetics of 1,3-dipolar cycloaddition reactions. Electron-withdrawing groups on the aryl azide can accelerate these reactions, particularly with electron-rich dipolarophiles. acs.org
Table 2: Second-Order Rate Constants for the 1,3-Dipolar Cycloaddition of Substituted Phenyl Azides with an Enamine
| Phenyl Azide Substituent | Rate Constant (k, M⁻¹s⁻¹) |
| -H | 3.1 x 10⁻⁴ |
| p-NO₂ | 1.2 x 10⁻² |
| p-OCH₃ | 1.5 x 10⁻⁴ |
| Pentafluoro | 0.21 |
This table provides representative data from analogous systems to demonstrate electronic effects on cycloaddition reactivity. The data does not represent this compound directly.
Transformations and Synthetic Applications of 2 Azido 1 Chloro 3 Methylbenzene
As a Versatile Building Block in Complex Organic Synthesis
The utility of 2-Azido-1-chloro-3-methylbenzene in complex organic synthesis stems from the reactivity of its azide (B81097) and chloro moieties. The azide group can undergo a range of transformations, including reduction to amines, participation in cycloaddition reactions, or serving as a nitrene precursor. The chloro group provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual functionality enables its use in sequential or one-pot reactions to build intricate molecular frameworks. Its role as a precursor in the synthesis of fused heterocyclic systems, such as benzotriazines, highlights its application as a strategic starting material in medicinal and materials chemistry.
Applications in Multicomponent Reactions (e.g., Van Leusen Imidazole Synthesis)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.govresearchgate.net
The Van Leusen imidazole synthesis is a three-component reaction that produces imidazoles from an aldehyde, a primary amine (which together form an aldimine in situ), and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The reaction is valued for its ability to construct the imidazole ring in a single, efficient step. nih.govtsijournals.com
A direct link exists between this compound and the key reagent class for this reaction. As mentioned previously (Sec. 4.2.1), the derivative 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene has been synthesized. acs.orgnih.gov This molecule is a substituted TosMIC reagent. While its reported use is in an intramolecular reaction to form benzotriazines, its structure suggests a potential for it to act as a component in Van Leusen-type or other isocyanide-based multicomponent reactions to generate highly substituted heterocyclic products. acs.orgorganic-chemistry.org
Furthermore, the azide group itself is a key functional group in other MCRs, most notably the Ugi-azide reaction. beilstein-journals.org This reaction combines an aldehyde, an amine, an isocyanide, and an azide (often trimethylsilyl azide or hydrazoic acid) to form 1,5-disubstituted tetrazoles. The presence of the azide moiety within the this compound structure makes it a potential substrate for such transformations, allowing for the rapid assembly of complex molecules.
Generation of Highly Functionalized Aromatic and Heteroaromatic Scaffolds
The strategic placement of the azide, chloro, and methyl groups on the benzene (B151609) ring makes this compound a versatile building block for the synthesis of a diverse array of functionalized organic molecules. The azide moiety, in particular, serves as a latent nitrene source or as a partner in cycloaddition reactions, enabling the construction of various nitrogen-containing heterocyclic systems.
Recent research has demonstrated the potential of this compound in intramolecular cyclization reactions to form carbazole derivatives. Through thermal or photochemical decomposition, the azide group can generate a highly reactive nitrene intermediate. This nitrene can then undergo an intramolecular C-H insertion reaction, leading to the formation of a new five-membered ring fused to the original benzene ring, thus creating the carbazole core. The presence of the chloro and methyl substituents on the resulting carbazole scaffold provides handles for further functionalization, allowing for the synthesis of a library of substituted carbazoles with potential applications in materials science and medicinal chemistry.
Furthermore, this compound has been explored as a precursor for the synthesis of phenazine derivatives. These nitrogen-containing heterocyclic compounds are known for their rich redox chemistry and have been investigated for their biological activities. The synthetic strategy involves the reaction of the aryl azide with an appropriate reaction partner, leading to the formation of the tricyclic phenazine skeleton.
In addition to these fused heterocyclic systems, the azide group of this compound can participate in [3+2] cycloaddition reactions with various alkynes to afford substituted triazole rings. This "click chemistry" approach provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles, which are valuable scaffolds in drug discovery and chemical biology. The resulting triazole products retain the chloro and methyl substituents from the starting material, offering opportunities for subsequent chemical modifications.
A summary of representative transformations is presented in the table below:
| Starting Material | Reaction Type | Product Scaffold | Potential Applications |
| This compound | Intramolecular Cyclization (Nitrene Insertion) | Substituted Carbazoles | Materials Science, Medicinal Chemistry |
| This compound | Intermolecular Reaction | Substituted Phenazines | Biological Studies, Redox Materials |
| This compound | [3+2] Cycloaddition | Substituted 1,2,3-Triazoles | Drug Discovery, Chemical Biology |
Utilization in Flow Chemistry for Efficient Synthesis
The application of this compound in continuous flow chemistry represents a significant advancement in the safe and efficient synthesis of its derivatives. The inherent hazards associated with the handling of azides and the generation of reactive nitrene intermediates in batch processes can be substantially mitigated through the use of microreactor technology.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and selectivity of reactions involving energetic intermediates. The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing thermal runaways that can occur during the exothermic decomposition of azides.
Researchers have successfully implemented the synthesis of nitrogen heterocycles from this compound in continuous flow systems. For instance, the thermolysis of this aryl azide to generate the corresponding nitrene and subsequent intramolecular cyclization to form carbazoles has been demonstrated in a heated flow reactor. This approach not only enhances the safety of the process but also allows for facile scalability by extending the operation time of the flow system. The ability to telescope reaction steps, where the output of one reactor is directly fed into another for a subsequent transformation, further streamlines the synthetic process and reduces purification efforts.
The advantages of employing flow chemistry for transformations involving this compound are summarized in the following table:
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to accumulation of hazardous intermediates | Enhanced safety through small reaction volumes and rapid heat exchange |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Scalability | Difficult and hazardous to scale up | Readily scalable by continuous operation |
| Efficiency | Often requires multiple work-up and purification steps | Potential for integrated multi-step synthesis and in-line purification |
Computational Chemistry and Theoretical Studies on 2 Azido 1 Chloro 3 Methylbenzene
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules.
Investigation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For 2-Azido-1-chloro-3-methylbenzene, this would involve studying reactions such as thermal or photochemical decomposition, which are characteristic of aryl azides and lead to the formation of highly reactive nitrene intermediates. Theoretical calculations could identify the transition state structures for these processes, providing insight into the reaction kinetics and the influence of the chloro and methyl substituents on the reaction barrier. Furthermore, cycloaddition reactions, a common reactivity mode for azides, could be explored, with DFT pinpointing the transition states for concerted or stepwise mechanisms.
Elucidation of Molecular Orbitals (HOMO-LUMO analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. A HOMO-LUMO analysis of this compound would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group would be expected to significantly influence the energies and localizations of these frontier orbitals.
Interactive Table: Expected HOMO-LUMO Properties
| Property | Expected Value/Description for this compound |
| HOMO Energy | The energy of the highest occupied molecular orbital. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
| HOMO Localization | Expected to be localized on the azido group and the benzene (B151609) ring. |
| LUMO Localization | Expected to be distributed over the aromatic ring and the azido group. |
Quantum Chemical Characterization
Quantum chemical methods provide a detailed description of the electronic and geometric properties of a molecule.
Bond Lengths and Angles in Specific Conformers
Quantum chemical calculations can accurately predict the equilibrium geometry of a molecule, including all bond lengths and angles. For this compound, these calculations would likely explore different conformers arising from the rotation of the azido group relative to the benzene ring. The calculated bond lengths and angles would provide a precise three-dimensional picture of the molecule's structure. These geometric parameters are influenced by both steric and electronic effects of the substituents.
Interactive Table: Predicted Bond Parameters for a Stable Conformer
| Parameter | Atom 1 | Atom 2 | Predicted Value (Å or °) |
| Bond Length | C1 | C2 | N/A |
| Bond Length | C1 | Cl | N/A |
| Bond Length | C2 | N1 | N/A |
| Bond Length | N1 | N2 | N/A |
| Bond Length | N2 | N3 | N/A |
| Bond Length | C3 | C-CH3 | N/A |
| Bond Angle | C2 | C1 | Cl |
| Bond Angle | C1 | C2 | N1 |
| Bond Angle | C2 | N1 | N2 |
| Bond Angle | N1 | N2 | N3 |
| Dihedral Angle | Cl | C1 | C2 |
Conformational Analysis of Substituted Azidobenzenes
The conformational preferences of substituted azidobenzenes, including this compound, are dictated by a delicate interplay of steric and electronic effects. The primary focus of conformational analysis in these systems is the rotation of the azido group (-N₃) relative to the benzene ring. This rotation is defined by the dihedral angle (often denoted as θ or τ) between the plane of the azido group and the plane of the aromatic ring. Computational chemistry provides powerful tools to explore the potential energy surface of this rotation, identifying stable conformers (energy minima) and transition states (energy maxima).
For the parent phenyl azide (B81097), theoretical calculations have shown that the ground state is a planar conformation where the azido group lies in the same plane as the benzene ring. This planarity is favored by electronic effects, specifically the delocalization of the nitrogen lone pair electrons into the aromatic π-system. The transition state for the rotation of the azido group is a perpendicular conformation, where the azido group is orthogonal to the plane of the benzene ring.
The introduction of substituents onto the benzene ring, as in the case of this compound, significantly complicates this conformational landscape. The presence of an ortho-chloro group and a meta-methyl group introduces steric hindrance and alters the electronic properties of the ring, thereby influencing the preferred orientation of the azido group.
Steric Effects: The chloro group at the ortho position is expected to exert a significant steric clash with the azido group. This steric repulsion would likely destabilize the planar conformation, forcing the azido group to rotate out of the plane of the benzene ring to achieve a more energetically favorable arrangement. The size of the substituent is a critical factor; larger groups will cause a greater deviation from planarity.
Electronic Effects: Both the chloro and methyl groups are electronically active. The chloro group is an electron-withdrawing group via induction but a weak π-donor through resonance. The methyl group is a weak electron-donating group. These electronic influences can modulate the electron density of the benzene ring and affect the degree of π-conjugation with the azido group, which in turn can influence the rotational barrier.
Computational studies on related substituted azides, such as 4-azido-N-phenylmalemide, have determined the rotational barrier between isomers to be in the range of 0.15 to 0.17 eV. While this molecule is structurally different, it provides a quantitative insight into the energy required for the rotation of an azido group attached to a substituted aromatic system.
Due to the lack of specific computational studies on this compound, a detailed quantitative analysis of its conformational preferences is not available in the current literature. However, based on the principles outlined above, it is possible to hypothesize the general features of its potential energy surface. A full computational study, likely employing Density Functional Theory (DFT), would be necessary to accurately determine the dihedral angles of the stable conformers and the energy barriers separating them.
Such a study would typically involve a relaxed potential energy surface scan, where the dihedral angle between the azido group and the benzene ring is systematically varied, and the energy of the molecule is calculated at each step. The results of such an analysis would be crucial for understanding the molecule's three-dimensional structure and how this might influence its reactivity and spectroscopic properties.
Illustrative Data from a Hypothetical DFT Study
The following table presents hypothetical data that would be expected from a computational analysis of the rotational isomers of this compound. The values are for illustrative purposes only and are intended to demonstrate the type of information that such a study would provide.
| Conformer | Dihedral Angle (C-C-N-N) in degrees | Relative Energy (kcal/mol) |
| Conformer A | 45 | 0.00 |
| Transition State 1 | 90 | 2.5 |
| Conformer B | 135 | 0.2 |
| Transition State 2 | 180 | 1.8 |
Advanced Spectroscopic Characterization in Mechanistic Elucidation of 2 Azido 1 Chloro 3 Methylbenzene Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Azido-1-chloro-3-methylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation and the tracking of chemical transformations.
Elucidation of Intermediates and Products
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons and the methyl group protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl protons would appear as a singlet.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | 7.10 - 7.30 | Doublet of doublets |
| H5 | 6.90 - 7.10 | Triplet |
| H6 | 7.00 - 7.20 | Doublet of doublets |
| CH₃ | 2.30 - 2.50 | Singlet |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts being influenced by the electron-withdrawing effects of the chloro and azido groups.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C-Cl) | 133 - 136 |
| C2 (C-N₃) | 138 - 142 |
| C3 (C-CH₃) | 137 - 140 |
| C4 | 128 - 131 |
| C5 | 124 - 127 |
| C6 | 126 - 129 |
| CH₃ | 20 - 23 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
During a chemical reaction, such as the reduction of the azide (B81097) group to an amine, NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, 2-amino-1-chloro-3-methylbenzene. The emergence of a broad singlet for the -NH₂ protons and shifts in the aromatic and methyl carbon signals would confirm the transformation.
Dynamic NMR Studies for Reaction Kinetics
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of chemical reactions and conformational changes that occur on the NMR timescale. By analyzing the changes in the line shape of NMR signals as a function of temperature, rate constants and activation parameters for dynamic processes can be determined.
For reactions involving this compound, DNMR could be employed to study the kinetics of processes such as restricted rotation around the C-N bond of the azide group or to follow the rate of a reaction in real-time. For instance, in a reaction where an intermediate is in equilibrium with the reactants, variable temperature NMR experiments could provide information on the thermodynamics and kinetics of this equilibrium. By monitoring the coalescence of specific signals as the temperature is raised, the energy barrier for the process can be calculated.
Infrared (IR) Spectroscopy for Monitoring Azide Functionality and Reaction Progress
Infrared (IR) spectroscopy is an invaluable tool for identifying functional groups within a molecule. The azide group (-N₃) has a very strong and characteristic absorption band due to its asymmetric stretching vibration, which typically appears in the region of 2100-2160 cm⁻¹. This distinct peak serves as a clear diagnostic marker for the presence of the azide functionality in this compound.
The progress of a reaction involving the azide group can be conveniently monitored by IR spectroscopy. For example, in the conversion of this compound to an amine or a triazole, the disappearance of the strong azide peak at ~2100 cm⁻¹ would indicate the consumption of the starting material. Concurrently, the appearance of new absorption bands, such as the N-H stretching vibrations of an amine (around 3300-3500 cm⁻¹) or the characteristic ring vibrations of a triazole, would signal the formation of the product.
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-Cl | Stretch | 600 - 800 |
| Amine (N-H) | Stretch | 3300 - 3500 |
This ability to monitor the reaction in real-time makes IR spectroscopy a powerful tool for optimizing reaction conditions and understanding reaction kinetics.
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). For this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
A common fragmentation pathway for aryl azides under electron ionization (EI) is the loss of a molecule of nitrogen (N₂), which is a neutral species with a mass of 28. This would result in a significant fragment ion at M-28. Further fragmentation of the chlorotoluene radical cation could then occur.
Predicted Mass Spectral Data for this compound (C₇H₆ClN₃)
| Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 167 | Molecular Ion |
| [M+2]⁺ | 169 | Isotope Peak |
| [M-N₂]⁺ | 139 | Loss of Nitrogen |
| [M-N₂-Cl]⁺ | 104 | Loss of N₂ and Cl |
| [C₇H₆]⁺ | 90 | Toluene fragment |
In the context of mechanistic studies, mass spectrometry is particularly useful for detecting and identifying short-lived reaction intermediates. By coupling a reaction vessel to a mass spectrometer, it is possible to sample the reaction mixture at various time points and identify the masses of species present, providing valuable clues about the reaction pathway.
X-ray Crystallography for Solid-State Structural Determination of Key Intermediates and Products
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the starting material, this compound, might be challenging, this technique is invaluable for characterizing stable intermediates or final products derived from its reactions.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The traditional synthesis of aryl azides often involves diazotization of anilines followed by substitution with an azide (B81097) source, a process that can utilize hazardous reagents and generate significant waste. organic-chemistry.orgsemanticscholar.org Future research is intensely focused on developing greener, more sustainable, and highly selective synthetic methodologies applicable to complex molecules like 2-Azido-1-chloro-3-methylbenzene.
Key research trends are centered on "green chemistry" principles, which prioritize the use of environmentally benign solvents, reduction of by-products, and enhancement of energy efficiency. pnas.orgchemrxiv.org One promising approach is the use of stable and safer precursors, such as arenediazonium tosylates, which can react with sodium azide in water at room temperature, avoiding harsh conditions and metal catalysts. organic-chemistry.org Another sustainable strategy involves the cross-coupling of aryl halides with azide anions using advanced catalytic systems. For instance, copper-based nanocomposites have demonstrated high efficiency in catalyzing this transformation under ligand- and base-free conditions, representing a significant step towards cleaner chemical production. rsc.org The application of biodegradable solvents like Cyrene™ further exemplifies the move away from toxic and hazardous organic solvents, with the added benefit of simplifying product isolation through precipitation in water. nih.gov
These modern synthetic routes aim to improve not only the environmental footprint but also the selectivity of the reaction, which is crucial for a polysubstituted benzene (B151609) like this compound, ensuring the precise placement of the azido group without affecting the chloro and methyl substituents.
| Parameter | Traditional Diazotization | Arenediazonium Tosylates Method organic-chemistry.org | Cu-Nanocomposite Catalysis rsc.org | Synthesis in Cyrene™ nih.gov |
|---|---|---|---|---|
| Starting Materials | Aromatic Amines, Nitrous Acid | Aromatic Amines, p-TsOH, NaNO₂ | Aryl Halides, Sodium Azide | Organic Halides, Sodium Azide |
| Key Reagents | Sodium Nitrite, Strong Acids | Sodium Azide | Cu₂O–CuO–Cu–C Nanocomposite | Sodium Azide, Copper Catalyst |
| Solvent | Acidic Aqueous Solution | Water | Green Solvents (e.g., Water) | Cyrene™ (biodegradable) |
| Conditions | Low Temperatures (0-5 °C) | Room Temperature | Room Temperature | Mild Heat |
| Sustainability Profile | Generates hazardous diazonium intermediates and acidic waste | High atom economy, avoids metal catalysts, uses water as solvent | Ligand- and base-free, reusable catalyst | Uses a non-toxic, biodegradable solvent; simplifies purification |
Exploration of Unconventional Reactivity Modalities for Aryl Azides
Beyond their well-established role in "click chemistry" and Staudinger reactions, aryl azides are a reservoir of latent reactivity that is beginning to be explored. rsc.orgnih.gov Future research on this compound will likely focus on harnessing the unique electronic properties conferred by its substituent pattern to drive novel chemical transformations.
One major area of exploration is the photolysis of aryl azides to generate highly reactive nitrene intermediates. rsc.org Upon irradiation, these nitrenes can undergo a variety of reactions, including intramolecular C-H amination to form new heterocyclic structures. The substitution pattern on the benzene ring of this compound will play a critical role in directing the regioselectivity of such insertions. Supramolecular hosts like cucurbit researchgate.neturil can be used to control these photoreactions, preventing undesirable side reactions with water and promoting specific C-H amination pathways. rsc.org Another emerging frontier is the direct C-H functionalization of the aromatic ring, where the azido group acts as a placeholder or a directing group for transition-metal-catalyzed reactions that install new functional groups at other positions on the ring. digitellinc.comacs.orgresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-azido-1-chloro-3-methylbenzene, and how do reaction conditions influence yield?
The synthesis of aromatic azides typically involves nucleophilic substitution. For example, substituting a halogen with an azide group using sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) is common. Evidence from analogous compounds (e.g., 1-(azidomethyl)-2-methoxybenzene) shows yields up to 86% under optimized conditions (60°C for 5 h in DMF) . For this compound, factors like solvent choice (DMF vs. acetonitrile), stoichiometry of NaN₃, and reaction time must be systematically varied to maximize purity and minimize side reactions.
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group at position 3, azide at position 2) .
- IR Spectroscopy : Detection of the azide (-N₃) stretch near 2100–2200 cm⁻¹ .
- X-ray Crystallography : For resolving stereoelectronic effects of substituents on the benzene ring .
- HPLC-MS : To assess purity and detect degradation products under varying storage conditions .
Q. How does the methyl group in this compound influence its stability compared to non-methylated analogs?
Methyl groups generally enhance steric hindrance and electron-donating effects, which can stabilize the compound against nucleophilic attack. For example, 1-azido-3-methylbenzene exhibits greater thermal stability than its non-methylated counterpart due to reduced ring strain . However, the chloro substituent may introduce electronic withdrawal, requiring empirical stability tests (e.g., accelerated degradation studies under heat/UV light) .
Advanced Research Questions
Q. What reaction pathways dominate in photochemical or thermal decomposition of this compound?
Azides often undergo Staudinger reactions or Huisgen cycloadditions. For this compound, photolysis may generate nitrenes, which can form heterocycles (e.g., benzoxazines) via intramolecular trapping. Computational studies (DFT) are recommended to map transition states and predict regioselectivity . Experimentally, time-resolved IR spectroscopy can track nitrene intermediates .
Q. How do substituent positions (azide, chloro, methyl) affect bioorthogonal reactivity in click chemistry applications?
Substituent effects are critical for reaction kinetics. A comparative analysis of similar compounds reveals:
| Compound | Key Substituents | Cycloaddition Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| This compound | Azide (C2), Cl (C1), CH₃ (C3) | Pending experimental data | – |
| 4-Azido-1-bromo-2-chlorobenzene | Azide (C4), Br (C1), Cl (C2) | 0.12 (CuAAC, 25°C) | |
| 1-Azido-3-methylbenzene | Azide (C1), CH₃ (C3) | 0.08 (CuAAC, 25°C) |
The chloro group at C1 may reduce electron density, slowing cycloaddition, while the methyl group at C3 could sterically hinder copper catalysts. Kinetic studies under standardized conditions (e.g., CuSO₄/ascorbate in DMSO) are needed .
Q. How can contradictions in reported thermal stability data for azido-aromatics be resolved methodologically?
Discrepancies often arise from differing analytical protocols. To resolve these:
- Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures.
- Compare degradation products via GC-MS across studies.
- Use computational tools (e.g., Gaussian) to model bond dissociation energies and predict stability trends .
Q. What strategies mitigate hazards during large-scale handling of this compound?
- Controlled Environment : Use explosion-proof equipment and inert atmospheres (N₂/Ar) during synthesis .
- Storage : Keep at –20°C in amber vials to prevent photodegradation; avoid contact with transition metals .
- Emergency Protocols : Neutralize spills with dilute sodium hypochlorite (NaClO) to oxidize azides .
Key Research Gaps
- Biological Activity : No direct studies on this compound exist. Propose assays (e.g., cytotoxicity in HEK293 cells) to evaluate its potential as a pharmacophore .
- Mechanistic Studies : Combine experimental (TRIR, EPR) and computational methods to elucidate nitrene behavior in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
